(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a nitrophenyl group, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzaldehyde and L-proline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving L-proline and 4-nitrobenzaldehyde under acidic or basic conditions.
Introduction of Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives like esters or amides.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Esters, amides.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the reactants used.
Scientific Research Applications
Chemistry
In organic synthesis, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is exploited in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its chiral nature makes it valuable in studying stereospecific interactions in biological systems.
Medicine
In medicinal chemistry, the compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
In the chemical industry, the compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The biological activity of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is primarily due to its interaction with specific molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. The nitrophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the nitro group, affecting its reactivity and biological activity.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
Uniqueness
The presence of the nitro group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid makes it unique compared to its analogs. The nitro group enhances the compound’s electron-withdrawing properties, influencing its reactivity in chemical reactions and its interaction with biological targets. This makes the compound particularly useful in applications where strong electron-withdrawing effects are desired.
Properties
CAS No. |
959579-94-3 |
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Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(7-5-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
InChI Key |
GSPFANURARKSQW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
(3S,4R)-4-(4-Nitrophenyl)-1,3-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester |
Origin of Product |
United States |
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